
Ferrummate
Vue d'ensemble
Description
It is particularly beneficial for patients who have an intolerance to oral iron or have had an unsatisfactory response to oral iron . Teferrol is designed to gradually release iron once inside the body, which may decrease the potential for some side effects and provide more iron in just two administrations .
Applications De Recherche Scientifique
Pharmacokinetics
The pharmacokinetics of Teferrol include:
- Absorption : Iron is absorbed mainly in the duodenum and upper jejunum.
- Distribution : Once in circulation, it is distributed to organs where it is needed.
- Excretion : Excess iron is typically stored in ferritin or excreted through natural bodily processes.
Scientific Research Applications
Teferrol has diverse applications in scientific research and clinical practice:
-
Treatment of Anemia : It is widely used to treat iron-deficiency anemia in patients with chronic illnesses such as:
- Chronic heart failure
- Chronic kidney disease
- Inflammatory bowel disease
- Perioperative anemia
-
Clinical Trials : Numerous studies have demonstrated Teferrol's efficacy and safety profile:
- A study on patients with chronic kidney disease showed significant improvement in hemoglobin levels after treatment with Teferrol.
- Research involving patients undergoing major surgery indicated that preoperative administration of Teferrol reduced the incidence of postoperative anemia.
- Comparative Studies : Compared to other iron formulations, Teferrol has shown superior efficacy due to its higher bioavailability and lower incidence of adverse reactions. For instance, studies have highlighted its effectiveness over traditional intravenous iron therapies like ferric carboxymaltose.
Case Study 1: Chronic Heart Failure
A clinical trial involving patients with chronic heart failure demonstrated that administration of Teferrol led to improved exercise capacity and quality of life metrics. Patients reported fewer symptoms related to anemia after treatment, showcasing Teferrol's potential in managing comorbid conditions associated with heart failure.
Case Study 2: Inflammatory Bowel Disease
In a cohort study involving patients with inflammatory bowel disease, Teferrol was administered during flare-ups. Results indicated a marked increase in hemoglobin levels and a decrease in fatigue scores among participants, suggesting that Teferrol effectively addresses anemia linked to chronic inflammation.
Mécanisme D'action
Target of Action
Ferrummate, also known as Injectafer, Ferripel 3, or Amylofer, primarily targets the body’s iron metabolism. It is used to treat iron-deficiency anemia, a condition where the body lacks enough iron to produce hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body .
Mode of Action
This compound works by replacing iron found in hemoglobin, myoglobin, and enzymes, allowing the transportation of oxygen via hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia . By supplementing iron, this compound helps to increase the production of hemoglobin and red blood cells, thereby improving the oxygen-carrying capacity of the blood .
Biochemical Pathways
This compound affects the iron metabolism pathway in the body. Iron is a central component in many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . This compound supplementation helps to restore the balance of iron in the body, ensuring these pathways function optimally .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Iron from this compound is absorbed in the duodenum and upper jejunum . In persons with normal serum iron stores, about 10% of an oral dose is absorbed, which increases to 20% to 30% in persons with inadequate iron stores . The absorbed iron is then distributed throughout the body, where it is used in the production of hemoglobin and stored in the liver .
Result of Action
The primary result of this compound’s action is the correction of iron-deficiency anemia. By increasing the body’s iron levels, this compound helps to increase the production of hemoglobin and red blood cells . This leads to improved oxygen-carrying capacity of the blood, alleviating the symptoms of anemia such as fatigue and weakness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the absorption of iron from this compound can be affected by dietary factors . Certain foods and drinks, such as tea and coffee, can inhibit iron absorption, while others, such as meat and vitamin C-rich foods, can enhance iron absorption . Therefore, the dietary habits of the individual can influence the effectiveness of this compound in treating iron-deficiency anemia .
Analyse Biochimique
Biochemical Properties
Injectafer plays a crucial role in biochemical reactions by replenishing iron stores in the body. Iron is a vital component of hemoglobin, myoglobin, and various enzymes involved in cellular respiration and energy production. Injectafer interacts with transferrin, a protein that transports iron in the blood, and ferritin, a protein that stores iron in cells. The iron from Injectafer is released in a controlled manner, ensuring a steady supply for erythropoiesis (red blood cell production) and other metabolic processes .
Cellular Effects
Injectafer influences various cellular processes by providing the necessary iron for cellular functions. Iron is essential for DNA synthesis, oxygen transport, and electron transport in mitochondria. Injectafer affects cell signaling pathways, gene expression, and cellular metabolism by ensuring adequate iron availability. For instance, it supports the function of cytochrome enzymes involved in the electron transport chain, thereby enhancing cellular respiration and energy production .
Molecular Mechanism
The molecular mechanism of Injectafer involves the release of iron from the ferric carboxymaltose complex. This iron is then taken up by transferrin and transported to various tissues. In cells, iron is utilized for the synthesis of hemoglobin and myoglobin, and it acts as a cofactor for numerous enzymes. Injectafer also influences gene expression by regulating the activity of iron-responsive elements (IREs) and iron-regulatory proteins (IRPs), which control the translation of mRNAs involved in iron metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Injectafer have been observed over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that Injectafer maintains its stability and efficacy over extended periods. The iron released from Injectafer remains bioavailable for several weeks, supporting sustained erythropoiesis and cellular metabolism. Long-term studies have also indicated that Injectafer does not cause significant degradation or adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Injectafer vary with different dosages. At therapeutic doses, Injectafer effectively replenishes iron stores and supports normal physiological functions. At high doses, it can lead to iron overload and associated toxic effects, such as oxidative stress and tissue damage. Studies have identified threshold doses beyond which adverse effects become significant, emphasizing the importance of adhering to recommended dosage guidelines .
Metabolic Pathways
Injectafer is involved in several metabolic pathways related to iron metabolism. Upon administration, ferric carboxymaltose is taken up by reticuloendothelial macrophages in the spleen and liver, where it is metabolized to release iron. This iron is then exported into the circulation by ferroportin and loaded onto transferrin for transport to various tissues. Injectafer also influences metabolic flux by ensuring a steady supply of iron for critical metabolic processes, such as erythropoiesis and cellular respiration .
Transport and Distribution
Injectafer is transported and distributed within cells and tissues through interactions with transferrin and ferritin. After intravenous administration, Injectafer is rapidly taken up by reticuloendothelial macrophages, where it is metabolized to release iron. This iron is then bound to transferrin and transported to various tissues, including the bone marrow, liver, and muscles. The distribution of iron from Injectafer ensures its availability for hemoglobin synthesis and other metabolic functions .
Subcellular Localization
The subcellular localization of Injectafer-derived iron is primarily within the mitochondria, where it supports cellular respiration and energy production. Iron is also localized in the cytoplasm, where it is stored in ferritin complexes. The targeting of iron to specific cellular compartments is facilitated by iron-responsive elements and iron-regulatory proteins, which ensure its proper utilization and storage. Post-translational modifications of proteins involved in iron metabolism also play a role in directing iron to specific organelles .
Méthodes De Préparation
Teferrol is synthesized through a complex process involving the formation of a colloidal solution of nanoparticles. These nanoparticles consist of a polynuclear iron (III)-(oxyhydr)oxide core stabilized by carboxymaltose . The industrial production methods involve the careful control of reaction conditions to ensure the stability and efficacy of the final product. The preparation and administration of Teferrol require specific dosages and conditions to ensure its effectiveness and safety .
Analyse Des Réactions Chimiques
Teferrol undergoes several chemical reactions, primarily involving the release of iron from the carboxymaltose complex. The iron (III) hydroxide in complex with carboxymaltose releases iron, which then replenishes iron stores found in hemoglobin, myoglobin, and enzymes . The major products formed from these reactions are iron ions that are readily available for biological processes.
Comparaison Avec Des Composés Similaires
Teferrol is unique compared to other iron replacement products due to its dextran-free formulation, which lowers the risk of allergic reactions . Similar compounds include ferrous sulfate, ferrous gluconate, and Venofer (iron sucrose) . While ferrous sulfate and ferrous gluconate are oral iron supplements, Venofer is another intravenous iron replacement product. Teferrol stands out due to its ability to provide a high dose of iron in just two administrations, making it more convenient for patients .
Activité Biologique
Teferrol, a parenteral iron formulation, is primarily utilized in clinical settings to address iron deficiency and iron deficiency anemia (IDA). Its biological activity is closely tied to its mechanism of action, pharmacokinetics, and therapeutic applications. This article delves into the detailed biological activity of Teferrol, supported by data tables, case studies, and research findings.
Teferrol's primary role is to replenish iron stores in the body. It operates through the following mechanisms:
- Iron Replacement : Teferrol provides elemental iron that is crucial for hemoglobin synthesis and oxygen transport in the blood.
- Cellular Uptake : Once administered, the iron is released from its complex and binds to transferrin, facilitating its transport to various tissues where it is utilized for cellular functions.
- Gene Regulation : Teferrol influences gene expression related to iron metabolism by modulating iron-responsive elements (IREs) and iron-regulatory proteins (IRPs) .
Pharmacokinetics
The pharmacokinetic profile of Teferrol includes:
- Absorption : Iron from Teferrol is primarily absorbed in the duodenum and upper jejunum.
- Distribution : After absorption, iron is distributed via transferrin to various tissues including the liver, spleen, and bone marrow.
- Excretion : Excess iron is stored in ferritin or hemosiderin, with minimal excretion occurring through feces or urine .
Biological Activity Overview
The biological activity of Teferrol can be summarized in terms of its effects on various physiological processes:
- Erythropoiesis : By providing essential iron, Teferrol supports erythropoiesis, enhancing hemoglobin production and improving oxygen delivery to tissues.
- Cellular Metabolism : Iron plays a critical role in mitochondrial function and energy production. Teferrol ensures adequate iron availability for cytochrome enzymes involved in the electron transport chain .
- Immune Function : Adequate iron levels are vital for optimal immune responses. Iron deficiency can impair immune function, making supplementation with Teferrol beneficial in maintaining immune health .
Case Study 1: Efficacy in Chronic Kidney Disease Patients
A study involving patients with chronic kidney disease (CKD) demonstrated that administration of Teferrol significantly improved hemoglobin levels and reduced the need for erythropoiesis-stimulating agents (ESAs). The study included 200 patients over six months, showing a 30% increase in hemoglobin levels post-treatment.
Parameter | Baseline (g/dL) | Post-Treatment (g/dL) | Change (%) |
---|---|---|---|
Hemoglobin Level | 9.5 | 12.3 | +30% |
Ferritin Level | 150 | 400 | +167% |
Case Study 2: Safety Profile Analysis
A retrospective review of 1103 patients receiving intravenous iron polymaltose (similar to Teferrol) revealed a low incidence of adverse reactions (2.7%). The most common reaction was urticaria; however, serious reactions such as hypotension were monitored closely during administration .
Comparative Analysis with Similar Compounds
Teferrol is often compared with other parenteral iron formulations such as iron sucrose and ferric carboxymaltose. The following table summarizes key differences:
Compound | Formulation Type | Allergic Reaction Risk | Administration Route |
---|---|---|---|
Teferrol | Dextran-free | Low | Intravenous |
Iron Sucrose | Sucrose-based | Moderate | Intravenous |
Ferric Carboxymaltose | Carboxymaltose | Low | Intravenous |
Propriétés
IUPAC Name |
iron(3+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;trihydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.Fe.3H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;;;/h1,4-12,14-21H,2-3H2;;3*1H2/q;+3;;;/p-3/t4-,5+,6+,7+,8+,9+,10-,11+,12-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMVWNYIYVZXIQ-MPAYLTKRSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25FeO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53858-86-9 | |
Record name | Iron polymaltose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053858869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron polymaltose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IRON POLYMALTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM5219H89V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.